Austocystin A - 55256-58-1

Austocystin A

Catalog Number: EVT-2699438
CAS Number: 55256-58-1
Molecular Formula: C19H13ClO6
Molecular Weight: 372.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CID 57509309 is a natural product found in Aspergillus ustus with data available.
Synthesis Analysis

The synthesis of austocystin A can be approached through various chemical methods, primarily focusing on extraction from fungal sources or total synthesis in the laboratory. The extraction involves culturing Aspergillus species known to produce austocystins and then isolating the compound using chromatographic techniques. Total synthesis methods may employ advanced organic synthesis strategies, including the use of protecting groups and specific reaction conditions to construct the complex molecular framework characteristic of austocystins .

Technical Details

  • Extraction: Fungal cultures are grown in specific media conducive to secondary metabolite production. Following fermentation, solvents such as methanol or ethyl acetate are used for extraction.
  • Purification: Techniques like high-performance liquid chromatography (HPLC) are utilized to purify austocystin A from other metabolites.
  • Total Synthesis: Involves multi-step synthetic pathways that may include cyclization reactions and functional group transformations tailored to achieve the desired molecular structure.
Molecular Structure Analysis

Austocystin A features a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₈H₁₃₈O₄, which contributes to its biological activity.

Structural Data

  • Molecular Weight: Approximately 314.48 g/mol
  • Structural Features: The compound exhibits a unique arrangement of carbon rings and functional groups that influence its interaction with biological targets.
Chemical Reactions Analysis

Austocystin A undergoes various chemical reactions that are critical for its biological activity. One significant reaction involves its interaction with cytochrome P450 enzymes, which can activate the compound leading to DNA damage in cancer cells.

Technical Details

  • Activation Mechanism: Cytochrome P450 enzymes catalyze the oxidation of austocystin A, resulting in reactive intermediates capable of forming adducts with cellular macromolecules.
  • Reactivity: The vinyl ether moiety in austocystin A is particularly reactive and plays a crucial role in its cytotoxic effects by facilitating DNA alkylation .
Mechanism of Action

The mechanism of action for austocystin A involves its activation by cytochrome P450 enzymes, leading to DNA damage in target cells. This process is particularly evident in cancer cells expressing high levels of these enzymes.

Process and Data

  • CYP Enzyme Interaction: Studies indicate that specific isoforms of cytochrome P450 enhance the cytotoxic effects of austocystin A by promoting its conversion into reactive forms that can damage DNA.
  • Cellular Impact: The resulting DNA damage triggers cellular responses such as apoptosis, making austocystin A a candidate for cancer therapy .
Physical and Chemical Properties Analysis

Austocystin A exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically isolated as a yellowish solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Austocystin A has potential applications in scientific research, particularly in pharmacology and cancer therapy. Its ability to induce cell death selectively in cancer cells makes it a subject of interest for developing new anticancer agents.

Scientific Uses

  • Anticancer Research: Investigated for its ability to selectively target cancer cells via cytochrome P450-mediated activation.
  • Immunosuppressive Studies: Explored for potential uses in managing autoimmune diseases due to its immunosuppressive properties .
Biosynthesis and Natural Occurrence

Fungal Sources and Ecological Niches

Austocystin A is a specialized secondary metabolite primarily biosynthesized by filamentous fungi within the Aspergillus genus. The compound was first isolated from Aspergillus ustus, a cosmopolitan species frequently colonizing soil, plant debris, and marine sediments [1] [4]. Ecological studies indicate that Aspergillus ustus occupies diverse niches, including terrestrial environments (forest soils, decaying vegetation) and marine ecosystems (deep-sea sediments, coral reefs) [4]. The production of austocystin A is strain-dependent, with significant variations observed across different environmental isolates. For example, marine-derived strains like Aspergillus ustus SCSIO z021 exhibit enhanced austocystin yields under saline conditions, suggesting ecological adaptation influences metabolic output [4]. Beyond Aspergillus ustus, phylogenetically related species such as Aspergillus puniceus and Aspergillus nidulans also produce austocystin analogs, though with distinct structural modifications [1] [6].

Table 1: Fungal Producers of Austocystins and Their Habitats

Fungal SpeciesIsolation SourceAustocystin Variants
Aspergillus ustusTerrestrial soil, maize culturesA, B, D, F, H
Aspergillus puniceusDeep-sea sediments (Okinawa Trough)J, K, L, M, N
Aspergillus versicolorMarine spongesP, Q

Polyketide Synthase Pathways in Aspergillus ustus

Austocystin A originates from a highly reducing polyketide synthase (HR-PKS) pathway encoded by a conserved gene cluster in Aspergillus ustus. Genomic analyses reveal that this cluster spans ~25 kb and includes core biosynthetic genes: ausA (HR-PKS), ausB (transcription factor), ausC (FAD-dependent monooxygenase), and ausD (methyltransferase) [2] [6]. The HR-PKS (AusA) exhibits a canonical domain architecture: β-ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), enoyl reductase (ER), ketoreductase (KR), methyltransferase (MT), and acyl carrier protein (ACP) domains [2] [7]. This multidomain enzyme synthesizes the austocystin backbone through iterative decarboxylative Claisen condensations, utilizing acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. The MT domain mediates C-methylation at C-12 during chain elongation, while the KR/ER/DH domains collectively control the reduction state of the polyketide intermediate [6] [9].

Table 2: Domain Organization of Austocystin HR-PKS (AusA)

DomainFunctionPosition in PKSCatalytic Residues
KSCarbon-carbon bond formationN-terminalCys-His-His
ATMalonyl-CoA selection and loadingKS-adjacentSer-His-Ser
DHβ-hydroxyl dehydrationMid-chainHis-Asp
EREnoyl reductionDH-adjacentTyr-Lys
KRβ-keto reduction to hydroxylER-adjacentAsn-Ser-Tyr
MTS-adenosyl methionine-dependent methylationC-terminalAsp-Arg-Tyr
ACPThioester tethering via 4'-phosphopantetheineMT-adjacentConserved Ser

The HR-PKS releases a linear, methylated tetraketide that undergoes regioselective cyclization via a Dieckmann condensation to form the xanthone core—a hallmark structural feature of austocystins [6] [9]. Cluster regulation is mediated by the pathway-specific transcription factor AusB, which activates expression under low-nitrogen conditions, aligning austocystin production with fungal stress responses [6].

Enzymatic Modifications and Post-PKS Tailoring

Following PKS-mediated assembly, the austocystin scaffold undergoes extensive enzymatic tailoring to yield austocystin A. Three key modifications define this process:

  • Oxidative Reactions: A FAD-dependent monooxygenase (AusC) catalyzes epoxidation at the C-9/C-10 position of the xanthone core, enhancing structural rigidity [4] [9]. This epoxide is susceptible to nucleophilic attack by cellular thiols, contributing to austocystin A’s bioactivity.
  • Methylation: An S-adenosylmethionine (SAM)-dependent methyltransferase (AusD) transfers a methyl group to the C-6 hydroxyl, yielding the methoxy functionality characteristic of austocystin A [6] [9]. Methylation kinetics are substrate-specific, with demethylated precursors like austocystin D serving as intermediates.
  • Halogenation: In marine-derived strains, a flavin-dependent halogenase (AusE) chlorinates the C-14 position, generating analogs such as austocystin K [4]. Halogenation requires oxidative activation of chloride ions and is energetically coupled to NADH-dependent flavin reduction [9].

Table 3: Post-PKS Tailoring Enzymes in Austocystin Biosynthesis

EnzymeGeneReaction TypeSubstrate SpecificityProduct Outcome
FAD-monooxygenaseausCEpoxidationC-9/C-10 olefin9,10-epoxy-xanthone
SAM-MTausDO-methylationC-6 hydroxyl6-methoxy derivative
Flavin halogenaseausEElectrophilic chlorinationC-14 position (aromatic ring)14-chloro-austocystin

The combinatorial actions of these enzymes generate structural diversity within the austocystin family. For instance, austocystin A lacks halogenation, whereas austocystin K (from Aspergillus puniceus) contains both methylation and chlorination [4]. Recent synthetic biology approaches have exploited these tailoring enzymes to produce novel analogs through precursor-directed biosynthesis, highlighting their biotechnological utility [9].

Properties

CAS Number

55256-58-1

Product Name

Austocystin A

IUPAC Name

(4S,8R)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one

Molecular Formula

C19H13ClO6

Molecular Weight

372.76

InChI

InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m0/s1

InChI Key

POXKBPUNCDMQMW-YLVJLNSGSA-N

SMILES

COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl

Solubility

not available

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